Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer synthesis, which uses a combination of 2-aminopyridine and a β-ketoester under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. The use of environmentally friendly and cost-effective methods is also a priority in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as bacterial DNA polymerase. By inhibiting this enzyme, the compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with nucleic acid synthesis is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
Uniqueness
Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit bacterial DNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)8(11(15)16-2)5-12-10(7)13-6/h3-5H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZJEKZVAAMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693268 |
Source
|
Record name | Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24362-48-9 |
Source
|
Record name | Methyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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